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Introduction
Linear polyacrylamide (LPA) is a chemically synthesized, inert carrier that facilitates the

efficient precipitation of small quantities of DNA and RNA from dilute solutions.[1] Unlike

biological carriers such as glycogen or tRNA, LPA is free from nucleic acid contamination,

making it an ideal choice for sensitive downstream applications like PCR, RT-PCR, and next-

generation sequencing.[2][3] Its use ensures high recovery rates of nucleic acids, especially

from picogram and nanogram amounts, without interfering with subsequent enzymatic

reactions or spectrophotometric measurements.[1][4] LPA is particularly effective for

precipitating nucleic acid fragments larger than 20 base pairs, allowing for the separation of

unincorporated nucleotides and primers.[1]

Advantages of Linear Polyacrylamide as a Carrier
High Purity: As a synthetic polymer, LPA is free from contaminating DNA, RNA, and enzymes

that can be present in biological carriers like glycogen, which is often derived from mussels

or oysters.[2][3]

Inert Nature: LPA does not interfere with the activity of enzymes commonly used in molecular

biology, such as DNA polymerases, ligases, and reverse transcriptases.[1]
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Enhanced Recovery: It significantly improves the recovery of low concentrations of nucleic

acids, forming a visible pellet after centrifugation.[5][6]

Versatility: LPA is effective for precipitating both DNA and RNA and can be used with either

ethanol or isopropanol.[7]

Selective Precipitation: Under specific conditions, LPA can be used for the selective

precipitation of RNA, leaving DNA in the supernatant.[8]

Quantitative Data Summary
The following tables summarize the recovery efficiency of nucleic acids using linear
polyacrylamide compared to other carriers under various conditions. The data is compiled

from a systematic investigation of key factors in nucleic acid precipitation.

Table 1: Comparison of Nucleic Acid Recovery Rates with Different Co-precipitants and

Alcohols

Nucleic Acid
Type

Alcohol
No Carrier
Recovery Rate
(%)

Glycogen
Recovery Rate
(%)

LPA Recovery
Rate (%)

miRNA Ethanol Not specified 89 Not specified

miRNA Isopropanol Not specified Not specified 73

PCR Product

(150 bp)
Ethanol 63 72 72

PCR Product

(150 bp)
Isopropanol 54 65 67

Plasmid Ethanol Not specified Not specified Not specified

Plasmid Isopropanol Not specified Not specified 80

Primer Ethanol Not specified 90 Not specified

Primer Isopropanol Not specified 76 Not specified
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Data adapted from Li et al., 2020.[9]

Table 2: Influence of Cation Type on Nucleic Acid Recovery with Ethanol

Nucleic Acid Type Cation Recovery Rate (%)

miRNA MgCl₂ 80

PCR Product (150 bp) MgCl₂ 63

Primer NaAc 88

Plasmid NaAc 79

Data adapted from Li et al., 2020.[9]

Experimental Protocols
Preparation of Linear Polyacrylamide (5 mg/mL Stock
Solution)
This protocol describes the synthesis of a 5 mg/mL stock solution of linear polyacrylamide.

Materials:

Acrylamide (molecular biology grade, free of bis-acrylamide)

Tris-HCl (1 M, pH 8.0)

Sodium Acetate (3 M, pH 7.5)

EDTA (0.5 M)

Ammonium persulfate (APS), 10% solution (freshly prepared)

N,N,N',N'-Tetramethylethylenediamine (TEMED)

Nuclease-free water

Ethanol (95% and 70%)
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Procedure:

In a 50 mL conical tube, combine the following reagents in the order listed:

4.25 mL of nuclease-free water

200 µL of 1 M Tris-HCl, pH 8.0

33 µL of 3 M Sodium Acetate, pH 7.5

10 µL of 0.5 M EDTA

0.25 g of acrylamide

Mix gently until the acrylamide is completely dissolved.

Add 50 µL of 10% APS and 5 µL of TEMED to initiate polymerization.

Mix immediately and let the solution stand at room temperature for 30 minutes to become

viscous.

Precipitate the polymerized LPA by adding 12.5 mL of 95% ethanol.

Centrifuge at 10,000 x g for 10 minutes to pellet the LPA.

Carefully decant the supernatant.

Wash the pellet with 10 mL of 70% ethanol and centrifuge again at 10,000 x g for 5 minutes.

Remove the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.

Resuspend the pellet in nuclease-free water to a final concentration of 5 mg/mL (e.g., add 1

mL of water for every 5 mg of dried LPA). The pellet may need to be incubated overnight with

gentle shaking to dissolve completely.

Aliquot and store at -20°C.

Standard DNA/RNA Precipitation Protocol with LPA
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This protocol is suitable for the routine precipitation of DNA and RNA from aqueous solutions.

Materials:

LPA stock solution (5 mg/mL)

Sodium Acetate (3 M, pH 5.2) or Ammonium Acetate (7.5 M)

Ethanol (100%, ice-cold) or Isopropanol (100%, room temperature)

Ethanol (70%, ice-cold)

Nuclease-free water or TE buffer

Procedure:

To your nucleic acid sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

Add 1-2 µL (5-10 µg) of the 5 mg/mL LPA stock solution.[5] Mix gently by vortexing.

Add 2.5 volumes of ice-cold 100% ethanol or 1 volume of room temperature isopropanol.

Mix thoroughly by inverting the tube several times.

Incubate the mixture at -20°C for at least 30 minutes. For very dilute samples, incubation can

be extended overnight.

Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C to pellet the nucleic acid-LPA complex.

Carefully aspirate and discard the supernatant. The pellet should be visible.

Gently add 500 µL of ice-cold 70% ethanol to wash the pellet.

Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

Carefully remove the supernatant.

Air-dry the pellet for 5-10 minutes at room temperature. Avoid over-drying.
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Resuspend the pellet in an appropriate volume of nuclease-free water or TE buffer.

Selective RNA Precipitation Protocol with LPA
This protocol allows for the selective precipitation of RNA, leaving the majority of DNA in the

supernatant.[8]

Materials:

LPA stock solution (5 mg/mL)

Ethanol (low concentration, e.g., 28.5%)

Nuclease-free water

Procedure:

To your nucleic acid sample, add LPA to achieve a specific LPA:RNA ratio (e.g., a ratio of

10:1 or higher can enhance the salt-dependent precipitation of RNA).

Add a low concentration of ethanol (e.g., a final concentration of 28.5%). The optimal ethanol

concentration may need to be determined empirically.[8]

Incubate at a controlled temperature (e.g., 21°C). Temperature is a critical parameter for

selectivity.[8]

Centrifuge at high speed to pellet the RNA-LPA complex.

The supernatant will contain the DNA and can be further processed if needed.

Wash the RNA pellet with 70% ethanol as described in the standard protocol.

Resuspend the RNA pellet in a suitable buffer.

Experimental Workflow Diagram
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Start with DNA/RNA Sample
in Aqueous Solution

Add Salt
(e.g., 1/10 vol. 3M NaOAc, pH 5.2)

Add Linear Polyacrylamide
(1-2 µL of 5 mg/mL stock)

Add Alcohol
(2.5 vol. cold 100% Ethanol or

1 vol. Isopropanol)

Incubate
(-20°C for ≥30 min)

Centrifuge
(≥12,000 x g, 15-30 min, 4°C)

Wash Pellet
(with 70% Ethanol)

Centrifuge
(≥12,000 x g, 5 min, 4°C)

Air-dry Pellet

Resuspend in
Nuclease-free Water or TE Buffer

Purified DNA/RNA

Click to download full resolution via product page

Caption: Workflow for DNA/RNA precipitation using LPA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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